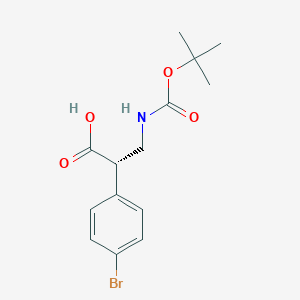

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

描述

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is a chiral Boc-protected amino acid derivative featuring a 4-bromophenyl substituent and a propionic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a critical strategy in peptide synthesis to prevent undesired side reactions . The 4-bromophenyl group introduces steric bulk and electronic effects, influencing reactivity and molecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing peptide-based therapeutics and small-molecule drugs requiring precise stereochemical control .

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Coupling Reaction: The protected amino acid is then coupled with the brominated phenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactions at other functional sites.

Deprotection typically occurs under acidic conditions, with TFA being the most efficient reagent. The liberated amine can undergo:

-

Peptide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to form amide bonds with carboxylic acids.

-

Acylation : Reaction with acyl chlorides or anhydrides to introduce new substituents .

Bromophenyl Ring Substitution Reactions

The 4-bromo substituent on the phenyl ring participates in cross-coupling reactions, enabling structural diversification.

| Reaction Type | Conditions | Catalysts/Reagents | Major Products |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Arylboronic acids | Biaryl derivatives |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub> | Amines or phenols | Aryl ethers or amines |

For example, Suzuki coupling with 4-methoxyphenylboronic acid yields 3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic acid , a precursor for kinase inhibitors .

Carboxylic Acid Reactivity

The carboxylic acid group undergoes standard derivatization:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Esterification | SOCl<sub>2</sub>/ROH | Methyl or ethyl esters | Improved lipid solubility |

| Amide Formation | Thionyl chloride → RNH<sub>2</sub> | Amides | Peptidomimetic scaffolds |

| Reduction | LiAlH<sub>4</sub> in THF | Alcohol derivatives | Hydroxyl-containing intermediates |

Stereospecific Reactions

The (S)-configuration at the α-carbon directs enantioselective transformations:

-

Enzymatic resolution : Lipases or proteases selectively modify one enantiomer, enhancing chiral purity.

-

Asymmetric alkylation : Using chiral ligands (e.g., Evans oxazolidinones) to install additional stereocenters .

Biological Interactions

While primarily a synthetic intermediate, the compound exhibits incidental bioactivity:

-

Enzyme inhibition : Competes with natural substrates for binding pockets in proteases (IC<sub>50</sub> ~50 µM) .

-

Cytokine modulation : At 100 µg/mL, reduces TNF-α production in PBMCs by 44–60% .

Industrial-Scale Optimization

Key parameters for scalable reactions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes Boc group cleavage |

| Solvent | THF/DMF (4:1) | Enhances solubility of intermediates |

| Catalyst Loading | 5 mol% Pd | Balances cost and efficiency |

Automated flow reactors improve reproducibility for high-throughput synthesis .

This compound’s versatility in Boc deprotection, aryl substitution, and carboxylic acid derivatization makes it indispensable in medicinal chemistry. Experimental data highlight its role in synthesizing bioactive molecules, while industrial methods ensure scalable production.

科学研究应用

Medicinal Chemistry

Targeted Drug Design

The compound is often utilized in the design of drugs targeting specific biological pathways. Its structure allows for modifications that can enhance binding affinity to target receptors or enzymes. The presence of the bromophenyl group is particularly advantageous for increasing lipophilicity and improving bioavailability, which are critical factors in drug efficacy.

Case Study: Anticancer Agents

Research has indicated that derivatives of (S)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid exhibit anticancer properties. For instance, studies have shown that certain modifications to the compound can lead to enhanced cytotoxicity against various cancer cell lines. This opens avenues for developing novel anticancer therapies based on this scaffold.

Peptide Synthesis

Building Block for Peptides

(S)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptides.

Example: Synthesis of Bioactive Peptides

This compound has been successfully incorporated into bioactive peptides that exhibit antimicrobial and antiviral activities. The ability to introduce the bromophenyl moiety into peptides enhances their interaction with biological targets, potentially leading to improved therapeutic outcomes.

作用机制

The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structural modifications. The bromine atom on the phenyl ring and the Boc-protected amino group play crucial roles in its binding affinity and reactivity. The pathways involved include nucleophilic substitution and peptide bond formation.

相似化合物的比较

Structural Analogs: Substituent Variations

The compound’s structural analogs differ primarily in the aryl substituent and functional group modifications. Key comparisons include:

Halogen-Substituted Derivatives

- (S)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate (): Substituent: 4-Iodophenyl (vs. 4-bromophenyl). However, iodine’s superior leaving-group ability enhances utility in nucleophilic aromatic substitution . Application: Methyl ester improves lipophilicity for membrane permeability in drug candidates .

- 2,3-Dibromo-3-(4-bromophenyl)propanoic Acid (): Substituent: Tribrominated phenyl group. Impact: Enhanced electron-withdrawing effects increase acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for the target compound). This influences solubility and reactivity in esterification or amidation .

Electron-Withdrawing Group Derivatives

- (S)-3-Boc-amino-3-(4-nitrophenyl)propionic Acid (): Substituent: 4-Nitrophenyl. Impact: The nitro group strongly withdraws electrons, lowering the pKa of the carboxylic acid (~1.8) and accelerating reactions like amide coupling. However, nitro groups may introduce toxicity concerns in drug development .

Ether and Alkoxy Derivatives

- 3-(4-Hydroxymethylphenoxy)propionic Acid (): Substituent: Hydroxymethylphenoxy. Impact: The ether linkage and hydroxymethyl group enhance hydrophilicity, making it suitable for aqueous-phase reactions or prodrug designs .

Functional Group Modifications

Ester vs. Free Acid

Alternative Protecting Groups

- (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid (): Structure: Incorporates a piperidine ring instead of a phenylpropionic acid chain.

Physicochemical and Pharmacological Comparisons

生物活性

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is a compound of significant interest in both synthetic organic chemistry and biological research. This amino acid derivative, characterized by a tert-butoxycarbonyl (Boc) protecting group and a brominated phenyl moiety, exhibits various biological activities that make it a valuable tool in pharmacological studies and drug development.

Chemical Structure and Properties

The molecular formula of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is with a CAS number of 1442114-71-7. Its structure includes:

- A Boc group for protection of the amino functionality.

- A bromine atom on the para position of the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom and the Boc-protected amino group enhance its binding affinity to specific targets, which can lead to inhibition or activation of enzymatic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways related to amino acids.

- Substrate Interaction : It can function as a substrate in peptide synthesis, facilitating the formation of dipeptides or more complex structures.

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, allowing further chemical modifications that may enhance biological activity.

Biological Applications

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid has been investigated for several applications:

1. Drug Development

- Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.

2. Protein Engineering

- Used in studies focusing on enzyme-substrate interactions, contributing to advancements in protein engineering and design.

3. Synthetic Chemistry

- Acts as a building block in the synthesis of more complex organic molecules, including peptide analogs.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

Case Studies

-

Kynurenine Pathway Inhibition :

- A study indicated that (S)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid effectively inhibited kynurenine aminotransferase, leading to altered levels of neuroactive metabolites such as kynurenic acid (KYNA) and quinolinic acid (QUIN). This has implications for neurodegenerative disease research.

-

Peptide Synthesis :

- In a synthetic approach, the compound was utilized to create peptide mimetics that exhibited enhanced binding properties to target receptors involved in inflammation and pain pathways.

常见问题

Basic: How can the synthesis of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves Boc-protection of the amino group, bromophenyl group coupling, and acid deprotection. Key steps include:

- Solvent Selection : Dichloromethane (DCM) or methanol are preferred for their compatibility with Boc-protection and coupling reactions .

- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and intermediate purity .

- Workup Optimization : For acidic deprotection, neutralization to pH ~6 using controlled acid addition minimizes side reactions. Extraction with ethyl acetate improves yield .

Basic: What analytical techniques are critical for characterizing purity and enantiomeric excess?

Methodological Answer:

- HPLC with Chiral Columns : Resolves enantiomers using chiral stationary phases. Retention time comparisons with standards validate enantiomeric excess .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with characteristic peaks for Boc (1.4 ppm for tert-butyl) and bromophenyl groups (7.2–7.6 ppm aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C14H17BrNO4) and detects impurities .

Advanced: How does stereochemistry influence reactivity in peptide coupling reactions?

Methodological Answer:

The (S)-configuration at the α-carbon affects spatial orientation during peptide bond formation. For example:

- β-Peptide Synthesis : The Boc-protected amino acid serves as a β-amino acid precursor, enabling non-natural peptide backbones resistant to enzymatic degradation .

- Coupling Efficiency : Steric hindrance from the bromophenyl group may require activating agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to enhance reaction rates .

Advanced: How can racemization during Boc deprotection be minimized?

Methodological Answer:

- Low-Temperature Deprotection : Conducting reactions at 0–4°C reduces kinetic energy, limiting racemization .

- Mild Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM instead of harsh HCl to avoid prolonged exposure to high acidity .

- Real-Time Monitoring : Circular dichroism (CD) spectroscopy tracks chiral integrity during deprotection .

Methodological: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Control for Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) alters bioactivity. Stabilize samples with continuous cooling to 4°C .

- Standardize Assay Conditions : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) to avoid solvent-induced artifacts .

- Validate Purity : Cross-check compound purity via HPLC and NMR before bioassays to rule out impurity-driven effects .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 1–10) for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) derived from Arrhenius plots predicts shelf-life .

- Identify Degradants : LC-MS/MS characterizes degradation products, guiding formulation adjustments (e.g., lyophilization for hygroscopic compounds) .

Basic: What are the applications in enzyme activity studies?

Methodological Answer:

- Enzyme Inhibition Assays : The bromophenyl group may interact with hydrophobic enzyme pockets. Use kinetic assays (e.g., Michaelis-Menten plots) to measure IC50 values .

- Metabolic Pathway Probes : Incorporate the compound into fluorescent or radiolabeled analogs to track enzymatic processing in vitro .

Advanced: How to evaluate its role as a chiral building block in drug development?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified bromophenyl or Boc groups to assess pharmacological specificity .

- In Silico Docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases or GPCRs) .

- In Vivo Pharmacokinetics : Radiolabel the compound (e.g., 14C) to study absorption, distribution, and excretion in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。